molecular formula C11H22N2O2 B8779606 4-(Boc-Aminomethyl)piperidine

4-(Boc-Aminomethyl)piperidine

Cat. No. B8779606
M. Wt: 214.30 g/mol
InChI Key: QMAZXLIQRHWUJS-UHFFFAOYSA-N
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Patent
US07053078B2

Procedure details

A solution of 4-(Boc-aminomethyl)pyridine (20 g, 96 mmol) was treated with 5 g of 5% rhodium on carbon and was stirred under 4.1 bar (60 psig) of H2 overnight. Filtration through diatomaceous earth and evaporation of the solvent afforded 20 g (99%) of the title compound.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]([CH:8]([NH2:15])[C:9]1[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]>[Rh]>[C:1]([CH:8]([NH2:15])[CH:9]1[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)C(C1=CC=NC=C1)N
Name
Quantity
5 g
Type
catalyst
Smiles
[Rh]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under 4.1 bar (60 psig) of H2 overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
through diatomaceous earth and evaporation of the solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)C(C1CCNCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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